4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H20N2O6S and its molecular weight is 368.4. The purity is usually 95%.
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Scientific Research Applications
Applications in Neurological Conditions
- Prevention of Cerebral Vasospasm : Studies have explored the use of similar sulfonamide derivatives in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. The effectiveness of oral treatment with endothelin receptor antagonists, including certain benzenesulfonamide derivatives, has been demonstrated in reducing the magnitude of arterial constriction in animal models, suggesting potential therapeutic applications in human cerebral vasospasm cases (Zuccarello et al., 1996).
Applications in Cancer Research
- Antiproliferative Activity : Benzenesulfonamide derivatives have shown promise as antiproliferative agents. Research indicates their effectiveness against various cancer cell lines, including breast cancer and neuroblastoma, suggesting their potential use in developing new cancer therapies (Motavallizadeh et al., 2014).
Applications in Enzyme Inhibition
- Carbonic Anhydrase Inhibitory Effects : The inhibitory effects of certain benzenesulfonamide derivatives on human carbonic anhydrase enzymes have been noted. This characteristic is potentially useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).
Applications in Material Science
- UV Protection and Antimicrobial Properties : Some benzenesulfonamide derivatives have been utilized in enhancing the UV protection and antimicrobial properties of cotton fabrics. This application is significant in the textile industry for developing advanced functional materials (Mohamed et al., 2020).
Applications in Neuroscience
- Cognitive Enhancing Properties : Certain benzenesulfonamide compounds have been identified as selective 5-HT6 receptor antagonists with cognitive-enhancing properties. This finding is particularly relevant in the context of neurodegenerative diseases like Alzheimer's (Hirst et al., 2006).
Applications in Organic Chemistry
- Catalysts in Polymerization : Benzenesulfonamides have been involved in the development of palladium-based catalysts for the copolymerization of acrylates with ethene. This application is significant in the field of polymer chemistry (Skupov et al., 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the integrity of the bacterial cell membrane . On the other hand, DHFR inhibition interferes with the folate metabolism pathway, which is vital for DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell growth, increased glucose uptake rate, and increased intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to be effective in a cell culture environment . .
Biochemical Analysis
Biochemical Properties
The compound interacts with enzymes such as enoyl ACP reductase and DHFR . These interactions are crucial in biochemical reactions, with the compound exhibiting inhibitory effects on these enzymes . The nature of these interactions involves binding at the active sites of the enzymes, affecting their function .
Cellular Effects
4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide has been observed to influence cell function. It has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . The compound influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It inhibits the function of enzymes like enoyl ACP reductase and DHFR, which are crucial in cellular processes .
Temporal Effects in Laboratory Settings
Over time, the compound has been observed to have long-term effects on cellular function . It increases both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it is known that the compound’s effects can vary with different dosages .
Metabolic Pathways
The compound is involved in metabolic pathways, interacting with enzymes and cofactors
Properties
IUPAC Name |
4-acetyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-12(19)13-2-4-14(5-3-13)25(22,23)17-8-10-24-11-9-18-15(20)6-7-16(18)21/h2-5,17H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZUSYDNLKXEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.